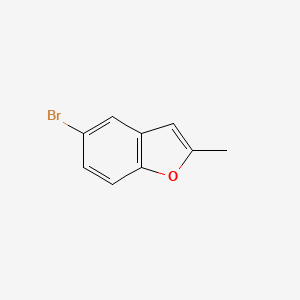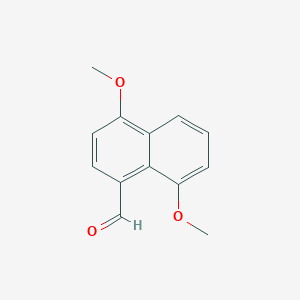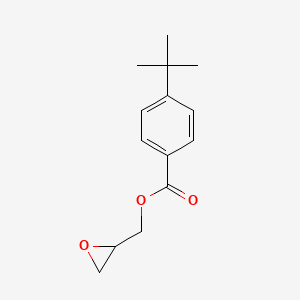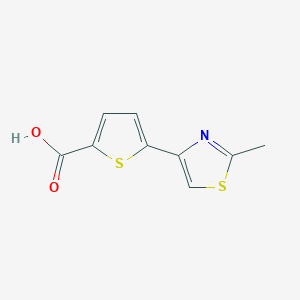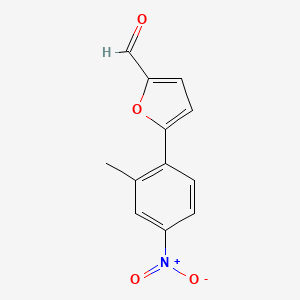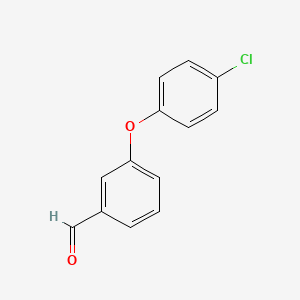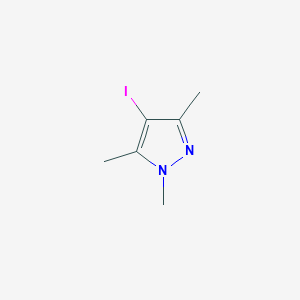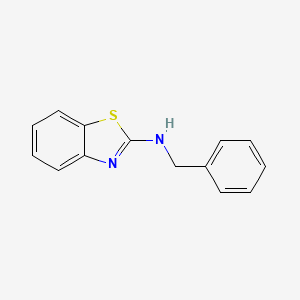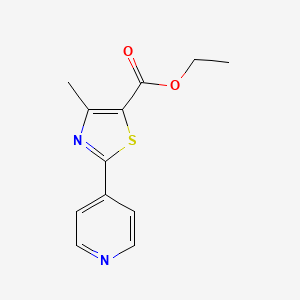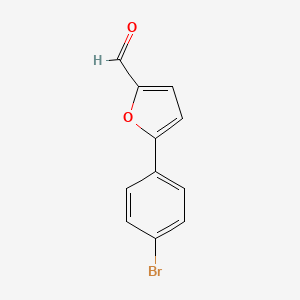![molecular formula C13H9NO2 B1330965 1H-Benzo[g]indol-2-carbonsäure CAS No. 36193-80-3](/img/structure/B1330965.png)
1H-Benzo[g]indol-2-carbonsäure
Übersicht
Beschreibung
1H-Benzo[g]indole-2-carboxylic acid is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by a fused benzene and pyrrole ring system, which contributes to its unique chemical properties and biological activities.
Wissenschaftliche Forschungsanwendungen
1H-Benzo[g]indole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Target of Action
1H-Benzo[g]indole-2-carboxylic acid, like many indole derivatives, has been found to bind with high affinity to multiple receptors Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against influenza A
Biochemical Pathways
Given the broad spectrum of biological activities of indole derivatives, it can be inferred that this compound may affect multiple pathways . The downstream effects of these interactions would depend on the specific targets and the nature of the interactions.
Result of Action
Given the diverse biological activities of indole derivatives, it can be inferred that this compound may have a wide range of effects at the molecular and cellular levels .
Biochemische Analyse
Biochemical Properties
1H-Benzo[g]indole-2-carboxylic acid interacts with various enzymes, proteins, and other biomolecules . It has been found to inhibit the strand transfer of HIV-1 integrase, and a bis-bidentate chelation with two Mg2+ ions was observed for this molecule .
Cellular Effects
1H-Benzo[g]indole-2-carboxylic acid has a significant impact on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of 1H-Benzo[g]indole-2-carboxylic acid involves its effects at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of 1H-Benzo[g]indole-2-carboxylic acid change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of 1H-Benzo[g]indole-2-carboxylic acid vary with different dosages in animal models
Metabolic Pathways
1H-Benzo[g]indole-2-carboxylic acid is involved in various metabolic pathways . It interacts with several enzymes or cofactors, and it may also affect metabolic flux or metabolite levels .
Transport and Distribution
1H-Benzo[g]indole-2-carboxylic acid is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and it may also affect its localization or accumulation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Benzo[g]indole-2-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature, leading to the formation of indoles via a formal reductive C(sp2)–H amination reaction . Another method includes the use of p-toluenesulfonic acid in toluene, which yields the corresponding indole product .
Industrial Production Methods: Industrial production of 1H-Benzo[g]indole-2-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Benzo[g]indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products: The major products formed from these reactions include various substituted indole derivatives, which can have significant biological and chemical properties.
Vergleich Mit ähnlichen Verbindungen
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth in plant cuttings.
Uniqueness: 1H-Benzo[g]indole-2-carboxylic acid is unique due to its specific structure, which allows for a wide range of chemical modifications and biological activities. Its fused benzene and pyrrole ring system provides a versatile scaffold for the development of new compounds with potential therapeutic applications.
Eigenschaften
IUPAC Name |
1H-benzo[g]indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c15-13(16)11-7-9-6-5-8-3-1-2-4-10(8)12(9)14-11/h1-7,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJDLFRUFRONOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2NC(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349405 | |
| Record name | 1H-Benzo[g]indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36193-80-3 | |
| Record name | 1H-Benzo[g]indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying 1H-Benzo[g]indole-2-carboxylic acid in the context of T. brucei?
A1: The research focuses on the interaction of 1H-Benzo[g]indole-2-carboxylic acid with T. brucei FPPS []. T. brucei is a parasite responsible for African trypanosomiasis, a neglected tropical disease. FPPS, an enzyme involved in isoprenoid biosynthesis, is a validated drug target for various diseases, including parasitic infections. Studying this interaction could contribute to developing new therapeutic strategies against T. brucei infections by inhibiting this crucial enzyme.
Q2: What information does the research provide about the mechanism of action of 1H-Benzo[g]indole-2-carboxylic acid on TbFPPS?
A2: While the provided abstract doesn't delve into the specific mechanism of action, it does confirm the formation of a complex between TbFPPS and 1H-Benzo[g]indole-2-carboxylic acid []. This suggests that the compound likely binds to the enzyme, potentially inhibiting its activity. Further research, including enzyme kinetics studies and structural analysis of the complex, would be needed to elucidate the precise mechanism of inhibition and its downstream effects.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



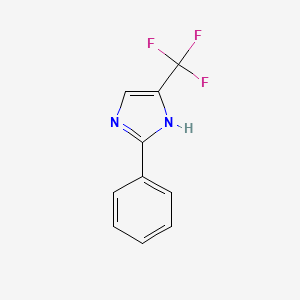
![Benzo[g]quinazoline-2,4(1H,3H)-dione](/img/structure/B1330887.png)
